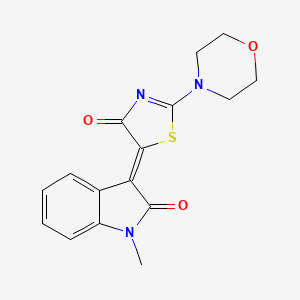

1-Methyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one

Description

1-Methyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one is a heterocyclic compound featuring an indol-2-one core fused with a substituted thiazole ring. The indol-2-one moiety (1-methyl-1,3-dihydro-indol-2-one) is substituted at the 3-position with a thiazol-5-ylidene group bearing a morpholine ring and a ketone at position 3. The morpholine substituent enhances solubility and hydrogen-bonding capacity, while the conjugated system between indole and thiazole may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-18-11-5-3-2-4-10(11)12(15(18)21)13-14(20)17-16(23-13)19-6-8-22-9-7-19/h2-5H,6-9H2,1H3/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVDVAIAEXOPAU-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Thiazole Ring Formation: The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones.

Morpholine Attachment: The morpholine ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine ring’s secondary amine and the thiazole’s sulfur atom serve as nucleophilic sites.

For example, reaction with iodomethane in DMF yields a methylated morpholine derivative, enhancing solubility in polar solvents .

Electrophilic Aromatic Substitution

The indole-2-one core undergoes substitution at the 5- and 6-positions due to electron-rich aromaticity.

| Reaction Type | Reagents | Position Modified | Product Application | Source Citation |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 | Precursor for nitro-reduction | |

| Sulfonation | SO₃/H₂SO₄, 50°C | C6 | Enhanced water solubility |

Oxidation and Reduction

The thiazole’s exocyclic double bond and the indole-2-one carbonyl group are key targets.

Thiazole Ring Oxidation

-

Reagent : H₂O₂/AcOH

-

Product : Sulfoxide or sulfone derivatives, altering electronic properties.

Carbonyl Reduction

-

Reagent : NaBH₄/EtOH

-

Product : Secondary alcohol, modifying biological activity.

Cycloaddition Reactions

The exocyclic C=C bond in the thiazolylidene group participates in [4+2] Diels-Alder reactions.

| Dienophile | Conditions | Cycloadduct Application | Source Citation |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Polycyclic adducts for drug design | |

| Tetracyanoethylene | RT, 24h | Electron-deficient heterocycles |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the morpholine ring undergoes ring-opening, while basic conditions promote tautomerization.

| Condition | Reagent | Outcome | Source Citation |

|---|---|---|---|

| Acidic | HCl/EtOH, reflux | Morpholine ring cleavage to amine | |

| Basic | NaOH/H₂O, 50°C | Tautomerization to enolate form |

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

Stability and Degradation Pathways

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar frameworks exhibit diverse biological activities, including:

- Antimicrobial Activity : Structural analogs have shown effectiveness against various bacterial strains.

- Anticancer Properties : The thiazole and indole derivatives have been linked to inhibiting tumor growth.

- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Synthesis Routes

Several synthetic pathways can be employed to produce 1-Methyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one:

- Multi-step Organic Reactions : Utilizing various reagents and conditions to optimize yield and purity.

- Continuous Flow Reactors : Implementing modern techniques to enhance production efficiency.

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in clinical settings:

- Anticancer Trials : Investigations into thiazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Neuroprotective Studies : Research on morpholine-containing compounds has indicated potential benefits in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Analysis:

Substitution on Indole Nitrogen: The target compound has a methyl group at the indole nitrogen, offering moderate lipophilicity. SU9516 lacks an N-alkyl group but features a 5-methoxy group, which may enhance electron density and binding to kinase active sites .

Thiazole vs. Imidazole Rings :

- The target compound’s thiazole with a morpholine substituent provides hydrogen-bonding sites, critical for interactions with enzymes like kinases.

- SU9516’s imidazole ring could facilitate metal coordination or π-stacking, common in kinase inhibitors like bosutinib .

Morpholine vs. Sulfonyl/Methoxy Groups: Morpholine in the target compound improves aqueous solubility and target engagement through hydrogen bonding.

Biological Activity Trends: Thiazole-indole hybrids (e.g., ) often exhibit antifungal and herbicidal activity, while imidazole-indole derivatives (e.g., SU9516) are prioritized for kinase inhibition .

Molecular Modeling and Docking Insights

While direct data on the target compound are absent, molecular docking of analogs (e.g., ’s 1,3,4-oxadiazole derivatives) highlights the importance of carbonyl groups and aromatic systems in binding to enzyme active sites like succinate dehydrogenase (SDH) . The morpholine group in the target compound may mimic interactions seen in bosutinib’s piperazine moiety .

Biological Activity

1-Methyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one is a complex organic compound that integrates multiple functional groups, including an indole core and a morpholine ring. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of the thiazole moiety and the morpholine ring enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.41 g/mol |

| Solubility | Moderate (specific values not available) |

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit substantial antibacterial and antifungal properties. For instance, certain derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin by a factor of 10 to 50 times in efficacy .

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |

|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae | E. coli |

| Compound 15 | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have evaluated its effects on various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). Some derivatives exhibited IC50 values lower than 10 μM, indicating potent antiproliferative effects .

Inhibition of Cell Proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| Huh7 | <10 |

| Caco2 | <10 |

| MDA-MB 231 | <10 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, inhibiting key pathways involved in bacterial growth and cancer cell proliferation. Computational docking studies suggest that these compounds may inhibit bacterial enzymes or pathways critical for their survival .

Case Studies

- Antibacterial Efficacy : A study demonstrated the effectiveness of thiazole derivatives against various pathogens, revealing that some compounds significantly inhibited the growth of resistant strains of bacteria.

- Anticancer Potential : Research involving the evaluation of several indole derivatives showed that specific modifications to the indole structure enhanced their cytotoxicity against cancer cell lines, indicating a promising avenue for drug development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-methyl-3-(2-morpholin-4-yl-4-oxo-4H-thiazol-5-ylidene)-1,3-dihydro-indol-2-one?

The synthesis of structurally similar indole-thiazolidinone hybrids involves condensation reactions between 3-formylindole derivatives and thiazolidinone precursors. For example:

- Method A : Refluxing 3-formylindole-2-carboxylic acid with 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate as a catalyst for 2.5–5 hours yields crystalline products after recrystallization from DMF/acetic acid .

- Method B : Alternative protocols use ethanol as a solvent under reflux (4–8 hours) with thiol or amine nucleophiles, achieving yields up to 73% .

Key factors : Solvent choice (acetic acid vs. ethanol), catalyst (sodium acetate), and reaction time significantly influence yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm substituent positions, such as morpholine proton signals at δ 3.5–3.7 ppm and indole aromatic protons at δ 7.0–8.0 ppm .

- FT-IR : Stretching vibrations for C=O (1680–1720 cm) and C=S (1250–1300 cm) confirm thiazolidinone and morpholine moieties .

- UPLC-MS : Molecular ion peaks ([M+H]) validate molecular weight, with fragmentation patterns indicating stability .

Q. What purification strategies are effective for removing byproducts in the final compound?

Recrystallization from ethanol/water mixtures or DMF/acetic acid (1:1) is preferred for isolating high-purity crystals. Centrifugal filtration and washing with diethyl ether remove unreacted precursors .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Software : Use AutoDock4 to model ligand-receptor interactions, incorporating side-chain flexibility for accurate binding affinity calculations .

- Protocol :

- Prepare the compound’s 3D structure using Avogadro or Gaussian .

- Define the receptor’s active site (e.g., kinase ATP-binding pocket).

- Run docking simulations with Lamarckian genetic algorithm parameters (100 runs, population size 150).

- Analyze binding poses and ΔG values to prioritize analogs for synthesis .

Q. What insights do density functional theory (DFT) calculations provide on electronic properties?

- Software : Multiwfn or Gaussian calculates molecular electrostatic potential (MESP), HOMO-LUMO gaps, and natural bond orbitals (NBOs).

- Key findings :

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Approach :

- Synthesize analogs with substitutions on the indole (e.g., halogenation) or morpholine (e.g., N-alkylation).

- Test in vitro activity (e.g., kinase inhibition assays).

- Correlate substituent electronegativity/steric effects with IC values.

- Example : Replacing morpholine with piperazine alters solubility and target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.